5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C28H30FN5O2 and its molecular weight is 487.579. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Current inhibitors of ENTs are mostly ENT1-selective .
Mode of Action
This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . It interacts with these transporters and inhibits their function . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity constant (Km) . Therefore, it acts as an irreversible and non-competitive inhibitor .
Biochemical Pathways
The compound affects the nucleoside transport pathway by inhibiting the function of ENTs . This results in a decrease in nucleotide synthesis and regulation of adenosine function . The compound’s action on ENTs also impacts chemotherapy, as ENTs are involved in the transport of chemotherapeutic drugs .
Pharmacokinetics
Its irreversible and non-competitive inhibition of ents suggests that it may have a long duration of action .
Result of Action
The compound’s action results in a decrease in the function of ENTs, leading to reduced nucleotide synthesis and regulation of adenosine function . This can have various downstream effects, depending on the specific cellular context.
Properties
IUPAC Name |
5-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FN5O2/c1-20(2)21-7-9-22(10-8-21)24-19-26-28(36)33(17-18-34(26)30-24)12-11-27(35)32-15-13-31(14-16-32)25-6-4-3-5-23(25)29/h3-10,17-18,20,24,26,30H,11-16,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHYHERTZVKDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.